N-(4H-1,2,4-triazol-4-yl)-3-(trifluoromethyl)benzamide is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This compound features a triazole ring and a trifluoromethyl group, which enhance its pharmacological properties. The molecular formula for this compound is and its CAS number is 478046-01-4 .
This compound can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. It falls under the category of heterocyclic compounds, specifically triazoles, which are five-membered rings containing three nitrogen atoms. Triazoles are widely used in pharmaceuticals due to their ability to interact with biological targets, making them valuable in drug development.
The synthesis of N-(4H-1,2,4-triazol-4-yl)-3-(trifluoromethyl)benzamide typically involves several key steps:
These synthetic routes are characterized by their efficiency and scalability, allowing for the production of this compound in moderate to good yields.
The molecular structure of N-(4H-1,2,4-triazol-4-yl)-3-(trifluoromethyl)benzamide can be represented as follows:
The presence of both the triazole ring and the trifluoromethyl group contributes to its unique chemical properties. The trifluoromethyl group enhances lipophilicity, which is significant for biological activity.
N-(4H-1,2,4-triazol-4-yl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
The mechanism of action for N-(4H-1,2,4-triazol-4-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific biological targets. The triazole ring has a high affinity for binding metal ions or enzymes, which may inhibit their activity. The enhanced lipophilicity provided by the trifluoromethyl group allows for better membrane penetration and bioavailability .
N-(4H-1,2,4-triazol-4-yl)-3-(trifluoromethyl)benzamide exhibits several notable physical and chemical properties:
The compound's solubility characteristics often depend on its substituents and functional groups.
N-(4H-1,2,4-triazol-4-yl)-3-(trifluoromethyl)benzamide finds applications primarily in pharmaceutical research due to its potential as a drug candidate. Its structure suggests possible uses as an antifungal agent or in treatments targeting specific enzyme systems involved in various diseases. Furthermore, compounds containing triazole rings have been studied for their roles in agrochemicals and as building blocks in material science due to their unique properties .
The 1,2,4-triazole ring system (C₂H₃N₃) is a nitrogen-rich heterocycle exhibiting remarkable stability, hydrogen-bonding capacity, and metabolic resistance, making it a privileged scaffold in drug design. Its dipole character and ability to act as a bioisostere for amide, ester, and carboxylic acid groups enhance receptor binding affinity across diverse biological targets. Clinically, 1,2,4-triazole derivatives include antifungal agents (e.g., fluconazole, posaconazole), anticancer drugs (anastrozole, letrozole), antivirals (ribavirin), and anticonvulsants (estazolam). This versatility stems from the core structure’s adaptability to substitutions at N1, C3, and N4 positions, enabling optimization of pharmacokinetic and pharmacodynamic properties. Recent research emphasizes hybrid molecules where triazoles are conjugated with other pharmacophores to combat drug resistance, particularly against multidrug-resistant pathogens and complex oncology targets [2] [7] [8].
Table 1: Clinically Approved 1,2,4-Triazole-Based Drugs
Compound | Therapeutic Category | Primary Target/Mechanism |
---|---|---|
Fluconazole | Antifungal | Lanosterol 14α-demethylase (CYP51) inhibitor |
Anastrozole | Anticancer (breast) | Aromatase inhibitor |
Ribavirin | Antiviral | RNA synthesis interference |
Rizatriptan | Antimigraine | Serotonin 5-HT₁ receptor agonist |
Trazodone | Antidepressant | Serotonin reuptake inhibition |
The trifluoromethyl group (–CF₃) is a critical design element in modern medicinal chemistry due to its unique physicochemical properties. It confers high lipophilicity (logP increase of ~0.9–1.2) and electron-withdrawing effects (Hammett constant σₘ = 0.43), enhancing membrane permeability and metabolic stability. In target binding, –CF₃ engages in strong hydrophobic interactions with protein pockets and weak hydrogen bonds via fluorine atoms. In the context of benzamide-triazole hybrids, the –CF₃ group at the meta-position of the benzoyl ring enhances binding affinity for enzymes like CYP51 (antifungal target) and kinase domains (e.g., EGFR/VEGFR-2 in cancer) by filling hydrophobic subpockets. This is exemplified by compound CID 1245901, where –CF₃ likely amplifies target engagement compared to non-fluorinated analogs [1] [6] [7].
Table 2: Impact of Trifluoromethyl Group on Key Drug Properties
Property | Effect of –CF₃ | Consequence |
---|---|---|
Lipophilicity | ↑ LogP by 0.9–1.2 units | Enhanced membrane permeability |
Metabolic Stability | ↓ Oxidative metabolism (phase I) | Prolonged half-life |
Binding Affinity | Strong hydrophobic interactions | Improved target occupancy & potency |
pKa Modulation | Electron-withdrawing effect | Tuned acidity/basicity of adjacent groups |
Benzamide-triazole hybrids, such as N-(4H-1,2,4-triazol-4-yl)-3-(trifluoromethyl)benzamide (CID 1245901), represent a strategic fusion of two pharmacologically active domains. The benzamide moiety contributes hydrogen-bonding capabilities (–C=O and –NH–) and conformational rigidity, while the 1,2,4-triazole offers metal-coordinating nitrogen atoms and metabolic resilience. This synergy enables multi-target engagement:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1